molecular formula C8H12N2O2S B11795537 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11795537
M. Wt: 200.26 g/mol
InChI Key: KSZJVZGFFQPZDB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole is an organic compound that features a cyclopropyl group, an ethylsulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-4-fluoroaniline
  • 3-Cyclopropyl-4-fluorobenzoic acid ethyl ester

Uniqueness

3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the cyclopropyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-cyclopropyl-4-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)7-5-9-10-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

KSZJVZGFFQPZDB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2CC2

Origin of Product

United States

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